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Compound of Interest

Compound Name: 2-Methoxydibenzofuran

Cat. No.: B1266467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxydibenzofuran, a significant heterocyclic compound relevant in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its

identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR spectra of 2-Methoxydibenzofuran provide detailed

information about its proton and carbon framework.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the 2-
Methoxydibenzofuran molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 7.95 d 2.3

H-3 7.08 dd 8.8, 2.3

H-4 7.52 d 8.8

H-6 7.63 d 8.1

H-7 7.33 t 7.4

H-8 7.46 t 7.8

H-9 8.13 d 7.7

OCH₃ 3.92 s -

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 105.1

C-2 160.2

C-3 112.9

C-4 121.5

C-4a 123.1

C-5a 129.2

C-6 121.0

C-7 122.9

C-8 127.3

C-9 111.8

C-9a 156.5

C-9b 124.7

OCH₃ 55.7

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Methoxydibenzofuran highlights the characteristic vibrational

frequencies of its functional groups. The spectrum is typically recorded as a KBr pellet or a thin

film.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3060-3000 C-H stretch Aromatic

2960-2850 C-H stretch -OCH₃

1630-1600 C=C stretch Aromatic

1480-1440 C=C stretch Aromatic

1260-1200 C-O-C stretch Aryl ether

1150-1020 C-O stretch Methoxy group

880-750 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Methoxydibenzofuran provides

information about its molecular weight and fragmentation pattern, aiding in its structural

confirmation. The mass spectrum is characterized by a prominent molecular ion peak and

several fragment ions.

m/z Relative Intensity (%) Proposed Fragment

198 100 [M]⁺ (Molecular Ion)

183 40 [M - CH₃]⁺

155 65 [M - CH₃ - CO]⁺

127 30 [C₉H₇O]⁺

102 15 [C₇H₆]⁺

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
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Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a

5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 2-Methoxydibenzofuran was dissolved in 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 20.5 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data was processed using appropriate software (e.g., MestReNova,

TopSpin). Fourier transformation, phase correction, and baseline correction were applied.

Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and

δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid 2-Methoxydibenzofuran sample was placed

directly onto the diamond crystal of the uATR accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Format: Transmittance

Data Processing: The background spectrum was automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (or equivalent).

Sample Introduction: The sample was introduced via a direct insertion probe or after separation

on a GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Mass Spectrometry Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-550
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Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak

and major fragment ions.

Logical Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methoxydibenzofuran.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxydibenzofuran: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266467#spectroscopic-data-of-2-
methoxydibenzofuran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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